molecular formula C9H10N4 B3352602 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile CAS No. 49845-03-6

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile

Cat. No.: B3352602
CAS No.: 49845-03-6
M. Wt: 174.2 g/mol
InChI Key: FAKGCKOZPXIUAO-UHFFFAOYSA-N
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Description

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile is a heterocyclic compound featuring a partially saturated quinoxaline core with an amino group at position 3 and a carbonitrile substituent at position 2. This article compares its structural, physical, and functional properties with those of closely related derivatives, focusing on methyl-substituted analogs, quinoline-based carbonitriles, and compounds with aromatic or heteroaromatic substituents.

Properties

IUPAC Name

3-amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-5-8-9(11)13-7-4-2-1-3-6(7)12-8/h1-4H2,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAKGCKOZPXIUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(C(=N2)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70494391
Record name 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49845-03-6
Record name 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70494391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of 1,2-diaminobenzene with a suitable nitrile compound in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) . The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield tetrahydroquinoxaline derivatives.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted quinoxaline derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoxaline derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Activities
Research indicates that derivatives of 3-amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile exhibit promising antimicrobial and anticancer properties. For instance, studies have demonstrated that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines and microbial strains. The mechanism of action often involves the inhibition of specific enzymes or pathways crucial for cell survival.

Case Study: Anti-inflammatory Properties
A study published in Pharmazie detailed the synthesis of several 2-amino-5,6,7,8-tetrahydroquinoline derivatives, including those related to this compound. The research highlighted their anti-inflammatory effects through docking studies with p38 mitogen-activated protein kinase (p38 MAPK), suggesting that these compounds could serve as leads for developing new anti-inflammatory drugs .

Biological Research

Fluorescent Probes
Due to its unique structural characteristics, this compound is being studied as a potential fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for enhanced imaging techniques in cellular biology.

Case Study: P2X1-Purinoceptor Antagonism
In a study investigating the antagonistic effects on P2X1-purinoceptors, 2-phenyl derivatives of tetrahydroquinoxaline were shown to exhibit significant inhibitory activity. This opens avenues for exploring the role of such compounds in modulating purinergic signaling pathways .

Coordination Chemistry

Ligand Properties
The compound serves as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. This property is particularly useful in catalysis and materials science applications where metal-ligand interactions are crucial.

Synthesis and Catalytic Applications
Research has shown that this compound can be synthesized via various methods involving cyclocondensation reactions with different substrates. These synthetic pathways often lead to compounds that can act as catalysts in organic reactions .

Material Science

Development of New Materials
The electronic properties of this compound enable its use in developing new materials with specific optical or electronic characteristics. For example, modifications to the compound can yield materials suitable for organic light-emitting diodes (OLEDs) or photovoltaic cells.

Table 1: Biological Activities of Derivatives

Compound NameActivity TypeReference
2-Amino-5,6,7,8-tetrahydroquinoline derivativesAnticancerAbd El-Salam et al., 2009
2-Phenyl-5,6,7,8-tetrahydroquinoxalineP2X1 AntagonistPMC7526726
Various derivativesAntimicrobialNature Scientific Reports

Table 2: Synthesis Methods

MethodologyDescriptionReference
CyclocondensationReaction of cyclohexanone with malononitrileMDPI
Palladium-Catalyzed Suzuki CouplingArylation of tetrahydroquinoxaline derivativesPMC6148637
Ligand FormationFormation of metal complexesIngentaConnect

Mechanism of Action

The mechanism of action of 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . For example, it may inhibit certain enzymes involved in metabolic processes or modulate receptor activity in the nervous system.

Comparison with Similar Compounds

Structural Analogues with Methyl Substitutions

  • 3-Amino-4-methyl-4,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS 107938-84-1): Structure: A methyl group at position 4 on the tetrahydroquinoxaline ring . Molecular Formula: C₁₀H₁₂N₄, identical to the parent compound.
  • 3-Amino-6-methyl-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS 63630-24-0): Structure: Methyl substitution at position 6 . Physical Properties: Density = 1.23 g/cm³; boiling point = 368.4°C; refractive index = 1.591 . Comparison: The 6-methyl derivative likely exhibits increased hydrophobicity and thermal stability compared to the parent compound due to the alkyl group’s electron-donating effects.

Quinoline-Based Carbonitriles

  • 8-Methyl-2-oxo-4-(thiophen-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: Structure: Features a hexahydroquinoline core with a thiophene substituent and a ketone group at position 2 . Key Differences: The quinoline scaffold (vs. quinoxaline) and the thiophene moiety may enhance π-π stacking interactions, influencing biological activity.
  • 2-Amino-5-oxo-1,4-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CAS MFCD00828365): Structure: Diphenyl groups at positions 1 and 4, with a ketone at position 5 .

Compounds with Heteroaromatic Substituents

  • 2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 441783-41-1): Structure: Incorporates a nitro group and a dimethylthiophene moiety . Reactivity: The nitro group is electron-withdrawing, which may modulate electronic properties and reactivity in substitution reactions.
  • 2-Amino-1-(3-nitrophenyl)-5-oxo-4-(thiophen-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS 311332-82-8): Structure: Combines a nitro-substituted phenyl group and a thiophene ring .

Comparative Analysis

Structural and Electronic Effects

  • Methyl Substitutions :
    • 4- and 6-methyl derivatives (CAS 107938-84-1 and 63630-24-0) exhibit altered steric and electronic profiles compared to the parent compound. The 6-methyl derivative’s higher boiling point (368.4°C) vs. the parent (data unavailable) suggests enhanced stability .
  • Heteroaromatic vs. Aromatic Substituents :
    • Thiophene-containing compounds (e.g., CAS 441783-41-1) may exhibit stronger intermolecular interactions due to sulfur’s polarizability, whereas phenyl groups (e.g., CAS MFCD00828365) increase lipophilicity .

Biological Activity

3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile (CAS No. 49845-03-6) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Molecular Formula: C_9H_10N_4
Molecular Weight: 178.20 g/mol
IUPAC Name: this compound

The compound features a quinoxaline core structure with an amino group and a carbonitrile functional group, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : Studies suggest that this compound exhibits significant antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential enzymes involved in bacterial growth .
  • Anticancer Activity : Research indicates that the compound can induce apoptosis in cancer cells through mechanisms such as DNA interaction and inhibition of topoisomerase enzymes. Its cytotoxic effects have been evaluated against various cancer cell lines .
  • Neuroprotective Effects : Preliminary studies have shown that derivatives of this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases .

Anticancer Studies

In a study evaluating the cytotoxic activity of various derivatives of tetrahydroquinoxaline compounds, this compound demonstrated promising results against several cancer cell lines. The compound exhibited a concentration-dependent inhibition of cell proliferation with IC50 values comparable to established chemotherapeutics .

Antimicrobial Studies

Another study focused on the antimicrobial efficacy of the compound revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial metabolic pathways .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis; Topoisomerase inhibition
NeuroprotectivePotential modulation of neuroinflammatory pathways

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile, and how can reaction conditions be optimized?

  • The compound can be synthesized via multi-component reactions involving cyclocondensation of amines, carbonyl derivatives, and nitrile precursors. Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–120°C), and catalytic systems (e.g., acid/base catalysts). For example, analogous quinoline derivatives are synthesized using one-pot strategies with microwave assistance to enhance yield and regioselectivity .

Q. How is X-ray crystallography employed to resolve the molecular structure of this compound?

  • Single-crystal X-ray diffraction data are collected using a diffractometer (e.g., Bruker D8 Venture), and structures are solved via direct methods in SHELXS or intrinsic phasing in SHELXT. Refinement is performed using SHELXL, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (R-factors). Disordered regions are modeled with constraints or restraints .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

  • NMR : 1H^1H and 13C^{13}C NMR spectra identify proton environments and carbon types. For example, the cyano group’s carbon appears at ~115–120 ppm, while aromatic protons resonate between 6.5–8.5 ppm. IR : The nitrile stretch is observed near 2200–2250 cm1^{-1}. Validation involves comparing experimental data with computational (DFT) predictions or structurally similar compounds .

Advanced Research Questions

Q. How do hydrogen-bonding networks in the crystal lattice influence supramolecular assembly?

  • Hydrogen bonds (N–H···N, C–H···O) are analyzed using graph-set notation (e.g., R22(8)R_2^2(8) motifs) to classify intermolecular interactions. These networks dictate packing motifs (e.g., herringbone vs. layered structures), which are visualized using ORTEP-3 or Mercury. Thermal ellipsoid plots highlight dynamic disorder or anisotropic motion .

Q. What strategies resolve discrepancies between experimental data and computational models during refinement?

  • Discrepancies in X-ray data (e.g., high Rint_{\text{int}}) may arise from twinning or pseudo-symmetry. SHELXL’s TWIN and BASF commands model twinned datasets, while RIGU restraints maintain chemically reasonable geometries. Complementary techniques like powder XRD or solid-state NMR validate the refined structure .

Q. How are Cremer-Pople puckering parameters applied to quantify ring conformation in the tetrahydroquinoxaline moiety?

  • The puckering amplitude (QQ) and phase angle (θ\theta) are calculated from atomic coordinates using the Cremer-Pople method. For six-membered rings, QQ reflects the deviation from planarity, while θ\theta defines the puckering mode (e.g., chair vs. boat). Software like PARST or PLATON automates these calculations .

Q. How can solvent effects and crystallization conditions be tailored to obtain polymorphs with desired properties?

  • Polymorph screening involves varying solvents (polar vs. apolar), cooling rates, and anti-solvent addition. Differential Scanning Calorimetry (DSC) identifies phase transitions, while Hirshfeld surface analysis quantifies intermolecular interactions driving polymorphism .

Methodological Notes

  • Crystallographic Software : SHELX suite (structure solution/refinement) , ORTEP-3 (visualization) , and WinGX (data integration) .
  • Hydrogen-Bond Analysis : Etter’s graph-set theory for pattern recognition .
  • Synthetic Optimization : DoE (Design of Experiments) for reaction parameter screening .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile
Reactant of Route 2
3-Amino-5,6,7,8-tetrahydroquinoxaline-2-carbonitrile

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